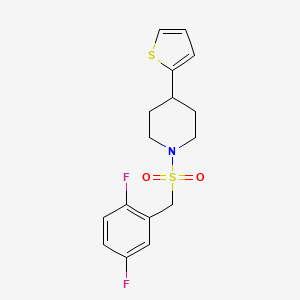

1-((2,5-Difluorobenzyl)sulfonyl)-4-(thiophen-2-yl)piperidine

Description

1-((2,5-Difluorobenzyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a synthetic compound featuring a piperidine core substituted with a thiophen-2-yl group at the 4-position and a 2,5-difluorobenzylsulfonyl moiety at the 1-position. The 2,5-difluorobenzyl substituent introduces electron-withdrawing effects, which may influence metabolic stability and solubility compared to non-fluorinated analogs .

Properties

IUPAC Name |

1-[(2,5-difluorophenyl)methylsulfonyl]-4-thiophen-2-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2NO2S2/c17-14-3-4-15(18)13(10-14)11-23(20,21)19-7-5-12(6-8-19)16-2-1-9-22-16/h1-4,9-10,12H,5-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKSXIDKQLXXFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)S(=O)(=O)CC3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((2,5-Difluorobenzyl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Thiophene Group: The thiophene group can be introduced via a substitution reaction, often using thiophene derivatives and suitable catalysts.

Attachment of the Difluorobenzyl Sulfonyl Group: This step involves the sulfonylation of the difluorobenzyl group, which can be achieved using sulfonyl chlorides in the presence of a base.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-((2,5-Difluorobenzyl)sulfonyl)-4-(thiophen-2-yl)piperidine undergoes various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

1-((2,5-Difluorobenzyl)sulfonyl)-4-(thiophen-2-yl)piperidine is studied for its potential as a pharmacophore in drug design. It has been investigated for its interactions with specific receptors or enzymes involved in various disease processes. The sulfonyl group enhances the compound's reactivity and ability to form strong interactions with biological targets, which may lead to therapeutic effects against conditions such as cancer and neurodegenerative diseases.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to facilitate the development of new synthetic methodologies, particularly in creating derivatives that may exhibit enhanced biological activity or different properties.

Biological Studies

Researchers have focused on the biological activity of this compound, particularly its effects on cellular processes. Studies indicate that it may possess anticancer properties and antimicrobial activity. The compound's mechanism of action often involves interactions with molecular targets that modulate cellular pathways.

Industrial Applications

The compound may also find applications in the development of new materials or as a catalyst in various chemical processes. Its unique properties could be exploited in industries focusing on pharmaceuticals and materials science.

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : Preliminary studies suggest significant inhibition of cell proliferation in cancer cell lines.

- Antimicrobial Activity : The compound has shown moderate to strong antibacterial effects against Gram-positive bacteria.

- Enzyme Inhibition : It has demonstrated potential in inhibiting acetylcholinesterase, relevant for Alzheimer's disease treatment.

Case Study 1: Anticancer Activity Evaluation

A study evaluated various piperidine derivatives, including this compound, revealing substantial inhibition of breast cancer cell line proliferation. The presence of the difluorobenzyl sulfonyl group was found to enhance anticancer potency significantly.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Modifications to the thiophene group were shown to enhance antimicrobial efficacy.

Mechanism of Action

The mechanism of action of 1-((2,5-Difluorobenzyl)sulfonyl)-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the difluorobenzyl and thiophene groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sulfonyl-substituted piperidine derivatives. Below is a detailed comparison with key analogs:

Substituent Effects on Pharmacological Activity

N-(2,5-Dimethylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide (9a)

- Structural Differences : Replaces the thiophen-2-yl group with a phenyltriazole moiety and uses a 4-methoxyphenylsulfonyl group.

- Activity : Demonstrates moderate kinase inhibition in docking studies, attributed to the triazole’s hydrogen-bonding capacity. The methoxy group enhances solubility but reduces metabolic stability compared to fluorinated analogs .

1-(Thiophen-2-yl)-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butane-1,4-dione (Compound 28)

Role of Sulfonyl and Piperidine Moieties

4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol

- Structural Differences : Contains a methylsulfonylphenyl group and a hydroxylated piperidine ring.

- Activity : Shows local anesthetic properties in animal models, highlighting the piperidine scaffold’s role in modulating neuronal sodium channels. The methylsulfonyl group contributes to prolonged binding via hydrophobic interactions .

1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a-o)

- Structural Differences : Integrates a 1,3,4-oxadiazole-thioether linker and a methylpiperidine group.

- Activity : Displays broad-spectrum antibacterial activity (MIC: 2–16 µg/mL against S. aureus and E. coli), attributed to the oxadiazole’s ability to disrupt bacterial cell membranes .

Biological Activity

1-((2,5-Difluorobenzyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on a review of current literature.

The synthesis of this compound involves several key steps:

- Formation of the Piperidine Ring : This is typically achieved through cyclization reactions using appropriate precursors.

- Introduction of the Thiophene Group : This is done via substitution reactions with thiophene derivatives.

- Attachment of the Difluorobenzyl Sulfonyl Group : This step often employs sulfonyl chlorides in the presence of a base to achieve sulfonylation.

The molecular formula for this compound is , with a molecular weight of 357.4 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group enhances binding affinity through strong interactions with active sites, while the difluorobenzyl and thiophene moieties contribute to its specificity .

Antimicrobial Activity

Research indicates that compounds with similar piperidine structures exhibit antibacterial properties. For instance, studies on related piperidine derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

This compound may also exhibit enzyme inhibition properties. Compounds bearing similar structures have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial for various physiological processes .

Anticancer Potential

The sulfonamide moiety in compounds like this one has been associated with anticancer activities. Studies have indicated that piperidine derivatives can impact cancer cell proliferation and induce apoptosis in certain cancer types .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 1-((2,5-Difluorobenzyl)sulfonyl)-4-(phenyl)piperidine | Structure | Moderate antibacterial activity |

| 1-((2,5-Difluorobenzyl)sulfonyl)-4-(pyridin-2-yl)piperidine | Structure | Enhanced enzyme inhibition |

This comparison highlights how variations in substituents can influence biological activity and binding properties.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiles of piperidine derivatives. For example:

- A study demonstrated that compounds similar to this compound showed competitive inhibition against diphenolase activity in tyrosinase assays, indicating potential applications in skin-related disorders .

- Another investigation evaluated the binding interactions of synthesized piperidine derivatives with bovine serum albumin (BSA), revealing insights into their pharmacokinetics and potential therapeutic efficacy .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing 1-((2,5-Difluorobenzyl)sulfonyl)-4-(thiophen-2-yl)piperidine?

Answer:

The synthesis typically involves:

Sulfonylation : Reacting a piperidine precursor (e.g., 4-(thiophen-2-yl)piperidine) with 2,5-difluorobenzylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonyl-piperidine core .

Functional Group Protection : If necessary, use protecting groups (e.g., Boc for amines) to prevent side reactions during sulfonylation .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is critical to isolate intermediates and final products .

Optimization Tips :

- Control reaction temperatures (0–25°C) to minimize byproducts.

- Use anhydrous solvents (e.g., DCM, DMF) to avoid hydrolysis of sulfonyl chlorides .

Basic: Which analytical techniques are recommended for characterizing this compound?

Answer:

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm sulfonyl group attachment, piperidine ring conformation, and substituent positions .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

- HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, containing 1-octanesulfonate) for purity assessment (>95%) .

Basic: How should researchers approach initial biological screening for this compound?

Answer:

- Target Selection : Prioritize enzymes/receptors with known interactions with sulfonamides (e.g., carbonic anhydrase, serotonin receptors) or thiophene-containing ligands .

- Assay Design :

- Enzyme Inhibition : Use fluorometric assays (e.g., fluorescence polarization for binding affinity).

- Cellular Uptake : Measure cytotoxicity (MTT assay) in relevant cell lines (e.g., HEK293, HeLa) .

Advanced: How can structure-activity relationship (SAR) studies be structured to optimize this compound?

Answer:

-

Variable Substituents :

-

Methodology :

Advanced: How can contradictory data in biological activity across studies be resolved?

Answer:

- Variable Control : Standardize assay conditions (e.g., buffer pH, cell passage number) to reduce variability .

- Orthogonal Assays : Confirm activity using multiple methods (e.g., SPR for binding, functional cAMP assays for GPCR targets) .

- Meta-Analysis : Compare data across studies, focusing on compounds with similar substituents (e.g., fluorinated benzyl groups) to identify trends .

Advanced: What computational strategies are effective for predicting the compound’s mechanism of action?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets like the 5-HT receptor (PDB ID: 6WGT). Focus on sulfonyl oxygen hydrogen bonds and thiophene π-stacking .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

- Pharmacophore Mapping : Identify critical features (e.g., sulfonyl group, fluorobenzyl hydrophobicity) using Schrödinger’s Phase .

Advanced: How can regioselectivity challenges during sulfonylation be addressed?

Answer:

- Directing Groups : Introduce temporary groups (e.g., nitro) on the piperidine ring to steer sulfonylation to the desired position .

- Catalytic Control : Use Lewis acids (e.g., ZnCl) to enhance selectivity for the N-sulfonyl product over O-sulfonation .

- Kinetic Monitoring : Track reaction progress via TLC or inline IR to terminate reactions at optimal conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.